molecular formula C12H12N2O B010275 4-(Pyridin-2-ylmethoxy)aniline CAS No. 102137-46-2

4-(Pyridin-2-ylmethoxy)aniline

Cat. No.: B010275
CAS No.: 102137-46-2
M. Wt: 200.24 g/mol
InChI Key: CGWMMQFGQVDRII-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylmethoxy)aniline is an organic compound with the molecular formula C12H12N2O It is characterized by the presence of a pyridine ring attached to a methoxy group, which is further connected to an aniline moiety

Mechanism of Action

Target of Action

The primary targets of 4-(Pyridin-2-ylmethoxy)aniline are the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . These receptors are often co-expressed in various tumors and their inhibition is a key strategy in cancer therapy .

Mode of Action

This compound interacts with its targets by binding to the deep hydrophobic pocket within the binding site of EGFR and HER2 . This interaction inhibits the activity of these receptors, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of EGFR and HER2 by this compound affects multiple biochemical pathways involved in cell proliferation, migration, and invasion . The exact downstream effects depend on the specific cellular context, but generally lead to a reduction in tumor growth and metastasis .

Result of Action

The result of this compound’s action is a significant reduction in the proliferation, migration, and invasion of cancer cells . In particular, one derivative of this compound demonstrated twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . The influence of other environmental factors, such as pH and temperature, on the compound’s action and efficacy requires further investigation.

Biochemical Analysis

Biochemical Properties

It has been found to interact with BCR-ABL kinase, a protein that plays a crucial role in certain types of cancer .

Cellular Effects

In cellular studies, 4-(Pyridin-2-ylmethoxy)aniline has shown significant anti-proliferation, anti-migration, and anti-invasion effects on K-562 cells . These effects suggest that this compound could influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves interaction with BCR-ABL kinase . This interaction could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-chloromethylpyridine with 4-aminophenol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylmethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds.

Scientific Research Applications

4-(Pyridin-2-ylmethoxy)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This compound is similar in structure but contains a chlorine atom, which can influence its reactivity and biological activity.

    4-(Pyridin-4-ylmethoxy)aniline: This isomer has the pyridine ring attached at a different position, affecting its chemical properties and applications.

Uniqueness

4-(Pyridin-2-ylmethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(pyridin-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWMMQFGQVDRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439959
Record name 4-(pyridin-2-ylmethoxy)aniline
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Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102137-46-2
Record name 4-(2-Pyridylmethoxy)aniline
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Record name 4-(pyridin-2-ylmethoxy)aniline
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Record name 102137-46-2
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Record name 4-(2-Pyridylmethoxy)aniline
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Synthesis routes and methods I

Procedure details

4-(2-Pyridylmethoxy)aniline was prepared from 4-nitrophenol (Aldrich) and 2-picolyl chloride hydrochloride (Aldrich) according to Procedure D. This was reacted with 4-chloro-6-(N,N-dimethylamino)pyrido[3,4-d]pyrimidine according to Procedure A to give the product; tlc (dichloromethane:ethanol:aq.ammonia, 100:8:1) Rf 0.37; m/z (M+1)+373.
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Synthesis routes and methods II

Procedure details

2-[(4-Nitrophenoxy)methyl]pyridine (2.30 g, 10 mmol) was dissolved in ethanol (160 mL) and water (40 mL). NH4Cl (5.30 g) was added to the above mixture and heated to 70-80° C. To this reaction mixture was added iron powder (5:50 g) in portion wise manner under a vigorous stirring and the stirring was continued for 2 h. The reaction mixture was filtered through a Celite pad when hot and washed the filter bed with MeOH. The filtrate was concentrated, diluted with water, extracted with CH2Cl2 (3×75 mL), dried and concentrated to provide 2-[(4-aminophenoxy)methyl]pyridine as brown solid (1.735 g) in 86% yield. 1H NMR (CDCl3): δ 8.56 (m, 1H), 7.67 (m, 1H), 7.49 (d, 1H, J=7.8 Hz), 7.18 (m, 1H), 6.80 (d, 2H, J=8.7 Hz), 6.62 (d, 2H, J=8.7 Hz), 5.12 (s, 2H), 3.43 (br s, 2H); LCMS (m/z): 201 (MH+).
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2.3 g
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160 mL
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5.3 g
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50 g
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40 mL
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Synthesis routes and methods III

Procedure details

2-[(4-Nitrophenoxy)methyl]pyridine (2.30 g, 10 mmol) was dissolved in ethanol (160 mL) and water (40 mL). NH4Cl (5.30 g) was added to the above mixture and heated to 70-80° C. To this reaction mixture was added iron powder (5.50 g) in portion wise manner under a vigorous stirring and the stifling was continued for 2 h. The reaction mixture was filtered through a Celite pad when hot and washed the filter bed with MeOH. The filtrate was concentrated, diluted with water, extracted with CH2Cl2 (3×75 mL), dried and concentrated to provide 2-[(4-aminophenoxy)methyl]pyridine as brown solid (1.735 g) in 86% yield. 1H NMR (CDCl3): δ 8.56 (m, 1H), 7.67 (m, 1H), 7.49 (d, 1H, J=7.8 Hz), 7.18 (m, 1H), 6.80 (d, 2H, J=8.7 Hz), 6.62 (d, 2H, J=8.7 Hz), 5.12 (s, 2H), 3.43 (br s, 2H); LCMS (m/z): 201 (MH+).
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2.3 g
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160 mL
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5.3 g
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40 mL
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Synthesis routes and methods IV

Procedure details

A suspension of N-acetyl-4-(pyrid-2-ylmethoxy)aniline (116 g; 480 mmol), prepared as in step 1, in 1000 mL 95% ethanol and 130 mL 10M aqueous KOH was refluxed for 2 days. The reaction was concentrated and diluted with water. The mixture was extracted with ethyl acetate. The extracts were dried over magnesium sulfate and concentrated to give 4-(pyrid-2-ylmethoxy)aniline as a brown oil.
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116 g
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130 mL
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 4-(pyridin-2-ylmethoxy)aniline into lapatinib derivatives impact their activity against EGFR and HER2?

A: Research indicates that the presence of this compound significantly enhances the inhibitory activity of lapatinib derivatives against both EGFR and HER2 []. Specifically, derivatives featuring this structural motif demonstrated exceptional percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%) at a concentration of 10 µM []. This suggests that the this compound moiety plays a crucial role in enhancing binding affinity to the ATP-binding sites of these receptor tyrosine kinases.

Q2: Can you provide an example of a specific compound incorporating this compound that exhibits potent EGFR/HER2 inhibitory activity? What is known about its mechanism of action?

A: Compound 6j, a novel lapatinib derivative incorporating the this compound moiety, has demonstrated remarkable potency against both EGFR and HER2, exhibiting nanomolar IC50 values of 1.8 nM and 87.8 nM, respectively []. Molecular docking and molecular dynamics studies suggest that 6j, like lapatinib, exerts its inhibitory effect by binding to the ATP-binding regions of EGFR and HER2 []. This binding interaction effectively blocks ATP binding, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.

Q3: What synthetic routes have been explored for the preparation of this compound, and what are their advantages?

A: One established synthetic approach involves a two-step process starting from readily available 2-chloro-4-nitrophenol and 2-(chloromethyl)pyridine hydrochloride []. The first step involves an etherification reaction, followed by a reduction step to yield this compound. This method offers advantages such as readily available starting materials and a relatively straightforward synthetic procedure, making it suitable for both research and potential large-scale synthesis.

Q4: Beyond EGFR/HER2 inhibition, are there any other potential applications for compounds containing the this compound moiety?

A: Research suggests that derivatives of 3-chloro-4-(pyridin-2-ylmethoxy)aniline show promise as potential BCR-ABL kinase inhibitors []. BCR-ABL kinase is a crucial target in the treatment of chronic myeloid leukemia (CML), and the development of novel inhibitors is of significant interest. This indicates that this compound, and its derivatives, hold potential as valuable building blocks for developing therapeutic agents targeting various kinases involved in cancer and other diseases.

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